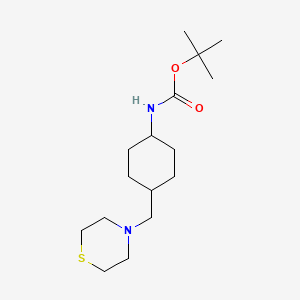

Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate

Beschreibung

Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate is a synthetic organic compound characterized by a cyclohexane backbone substituted with a thiomorpholinomethyl group and a tert-butyl carbamate moiety. For example, tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (CAS 215790-29-7) is a key intermediate in synthesizing dopamine D3 receptor agonists like pramipexole derivatives , and serves as a precursor to Cariprazine, an antipsychotic drug targeting dopamine receptors . The thiomorpholinomethyl variant likely shares synthetic utility in drug discovery, leveraging its sulfur-containing group for enhanced binding or metabolic stability.

Eigenschaften

Molekularformel |

C16H30N2O2S |

|---|---|

Molekulargewicht |

314.5 g/mol |

IUPAC-Name |

tert-butyl N-[4-(thiomorpholin-4-ylmethyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C16H30N2O2S/c1-16(2,3)20-15(19)17-14-6-4-13(5-7-14)12-18-8-10-21-11-9-18/h13-14H,4-12H2,1-3H3,(H,17,19) |

InChI-Schlüssel |

CZROUSUBZVCDPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCSCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boc Protection of the Amine Group

Procedure :

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)

-

Conditions :

Key Data :

One-Pot Sequential Functionalization

A streamlined approach combines thiomorpholine incorporation and Boc protection in a single reactor:

-

Reagents :

-

Trans-4-aminomethylcyclohexanol

-

Thiomorpholine

-

Boc₂O

-

NaBH3CN

-

-

Conditions :

Advantages : Reduced purification steps; however, lower yield due to competing side reactions.

Alternative Routes

Mitsunobu Reaction for Ether Formation

Procedure :

-

Reagents :

-

Trans-4-hydroxycyclohexylcarbamate

-

Thiomorpholine

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD)

-

-

Conditions :

Mechanism : The Mitsunobu reaction facilitates ether bond formation with inversion of configuration, but the trans geometry is preserved due to the rigid cyclohexane scaffold.

Pd-Catalyzed Cross-Coupling

Procedure :

-

Starting Material : Trans-4-bromomethylcyclohexylcarbamate

-

Reagents :

-

Thiomorpholine

-

Palladium acetate (Pd(OAc)₂)

-

Xantphos ligand

-

Base: Cs₂CO₃

-

-

Conditions :

Limitations : Requires anhydrous conditions and inert atmosphere, increasing operational complexity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 65–78 | >95 | High | Moderate |

| Mitsunobu Reaction | 70–75 | >98 | High | Low (PPh₃ cost) |

| Pd-Catalyzed Coupling | 55–60 | 90–95 | Moderate | High |

Key Observations :

-

Reductive amination offers the best balance of yield and cost.

-

Mitsunobu reactions achieve higher purity but require expensive reagents.

-

Pd-catalyzed methods are less favored due to moderate stereoselectivity.

Optimization Strategies

Solvent Effects

Temperature Control

Catalyst Screening

-

NaBH3CN vs. NaBH4 : NaBH3CN shows superior selectivity for imine reduction in acidic media.

-

Pd vs. Ni Catalysts : Pd(OAc)₂/Xantphos outperforms Ni-based systems in cross-coupling efficiency.

Challenges and Solutions

Epimerization During Synthesis

Byproduct Formation

-

Common Byproducts :

-

N-Boc deprotected intermediates

-

Cis-isomer contaminants

-

-

Purification : Gradient elution chromatography (hexane/EtOAc 4:1 to 1:1) effectively separates isomers.

Industrial-Scale Considerations

-

Batch vs. Flow Chemistry : Batch processes dominate due to easier handling of solids, but flow systems improve heat management for exothermic steps.

-

Cost Drivers :

-

Thiomorpholine accounts for 40–50% of raw material costs.

-

Pd catalyst recycling reduces expenses in cross-coupling routes.

-

Emerging Methodologies

Enzymatic Carbamate Formation

Analyse Chemischer Reaktionen

Reaktionstypen: Tert-butyl-trans-4-(Thiomorpholinomethyl)cyclohexylcarbamate durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Thiol- oder Amin-Derivate umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen der Thiomorpholinring durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Thiol- oder Amin-Derivate.

Substitution: Verschiedene substituierte Carbamate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate serves as an essential intermediate in the synthesis of various pharmaceuticals. The presence of the thiomorpholine group enhances its biological activity, making it a candidate for drug development targeting neurological disorders and cancer treatment pathways.

Biological Activity

- Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of certain enzyme pathways. Compounds containing thiomorpholine rings have been investigated for their roles in modulating biological systems, including effects on neurotransmitter receptors and potential anti-cancer properties.

Mechanism of Action

- Ongoing research aims to elucidate the specific interactions and mechanisms of action of this compound. It may interact with various receptors and enzymes involved in metabolic pathways, which could help identify potential side effects or synergistic effects when combined with other therapeutic agents.

Polymer Chemistry

Formulation of Specialty Polymers

- In polymer chemistry, this compound is utilized to formulate specialty polymers. Its unique properties enhance flexibility and thermal stability, which are crucial for applications in coatings and adhesives .

Agricultural Chemicals

Enhancing Agrochemical Efficacy

- The compound can be integrated into agrochemicals to improve the efficacy of pesticides and herbicides. Its structural features may enhance the stability and absorption of these chemicals in plants, leading to more effective agricultural practices .

Cosmetic Formulations

Stabilizer and Emulsifier

- In the cosmetics industry, this compound functions as a stabilizer or emulsifier in personal care products. This application helps improve the texture and performance of creams and lotions, making it valuable for cosmetic formulations .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Key intermediate in drug synthesis; exhibits biological activity; potential for neurological and cancer therapies. |

| Polymer Chemistry | Enhances flexibility and thermal stability in specialty polymers used in coatings and adhesives. |

| Agricultural Chemicals | Improves efficacy of pesticides/herbicides; enhances stability and absorption in plants. |

| Cosmetics | Acts as a stabilizer/emulsifier; improves texture and performance of personal care products. |

Wirkmechanismus

The mechanism of action of tert-Butyl(trans-4-(thiomorpholinomethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Reactivity: The formyl group (CAS 181308-57-6) is highly reactive, enabling Schiff base formation or nucleophilic additions, whereas the hydroxymethyl group (CAS 239074-29-4) is more stable and amenable to oxidation or protection/deprotection strategies . The thiomorpholinomethyl group introduces a sulfur atom, which may enhance metabolic stability or modulate receptor affinity compared to oxygen-containing analogs (e.g., hydroxymethyl or hydroxyethyl).

Stereochemical Considerations :

- Physicochemical Properties: Hydroxyl-containing derivatives (e.g., hydroxymethyl, hydroxyethyl) generally exhibit higher polarity and aqueous solubility, as reflected in their LogP values (e.g., 1.95 for hydroxymethyl vs. 2.5–3.0 for non-polar analogs). The 2-oxoethyl variant (CAS 215790-29-7) has a predicted density of 1.02 g/cm³ and boiling point of 360.6°C, indicating moderate volatility .

Biologische Aktivität

Tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 229.32 g/mol

- Structural Features : Contains a tert-butyl group, a thiomorpholine moiety, and a cyclohexyl backbone.

This compound exhibits biological activity primarily through its ability to inhibit enzyme activity . The thiomorpholine ring enhances the compound's interaction with various biological targets, including:

- Enzymes : It can bind to active or allosteric sites on enzymes, altering their function and affecting cellular pathways.

- Receptors : Preliminary studies suggest potential interactions with neurotransmitter receptors, which may influence signaling pathways related to neurological disorders.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzyme pathways, which is crucial for understanding its pharmacological potential. For example:

- Enzyme Targets : Studies are ongoing to identify specific enzymes affected by the compound, with initial findings suggesting involvement in metabolic pathways that could have implications for drug development .

Therapeutic Applications

The unique properties of this compound position it as a candidate for various therapeutic applications:

- Neurological Disorders : Its ability to modulate neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety.

- Cancer Treatment : The compound's interactions with cellular signaling pathways may also provide avenues for cancer therapy research.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals significant differences in biological activity due to variations in functional groups and stereochemistry.

| Compound Name | Structure Features | Similarity | Unique Characteristics |

|---|---|---|---|

| Tert-butyl (trans-4-hydroxycyclohexyl)carbamate | Hydroxy group instead of thiomorpholine | 0.93 | Different biological activity due to hydroxyl presence |

| Tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | Cis configuration | 1.00 | Different stereochemistry affecting receptor binding |

| Tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | Amino group instead of thiomorpholine | 0.93 | May exhibit different pharmacological profiles due to amino functionality |

Case Studies and Research Findings

- Enzyme Interaction Studies : Preliminary data indicate that this compound interacts with specific enzymes involved in metabolic processes, potentially leading to altered metabolic rates.

- Therapeutic Potential in Cancer : Ongoing studies are evaluating the compound's efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth through targeted enzyme inhibition .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems are underway, aiming to clarify its role in modulating neurological functions.

Q & A

Q. What are the key considerations in designing a synthesis route for tert-butyl trans-4-(thiomorpholinomethyl)cyclohexylcarbamate?

Methodological Answer: The synthesis typically involves sequential functionalization of a cyclohexane backbone. A common approach includes:

Boc-protection of the cyclohexylamine (e.g., tert-butyl trans-4-aminocyclohexylcarbamate synthesis via carbamate formation under basic conditions) .

Introduction of thiomorpholine : Bromomethyl intermediates (e.g., tert-butyl trans-4-(bromomethyl)cyclohexylcarbamate) can undergo nucleophilic substitution with thiomorpholine in polar aprotic solvents (e.g., DMF or THF) .

Purification : Recrystallization from 1-chlorobutane or column chromatography is recommended to isolate the product, as seen in analogous syntheses yielding ~75% purity via HPLC .

Q. Critical Considerations :

- Solvent choice impacts reaction kinetics and by-product formation.

- Temperature control during substitution steps minimizes undesired side reactions (e.g., elimination).

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Key signals include tert-butyl protons at δ 1.43 ppm (s, 9H), cyclohexyl methine protons (δ 3.4–3.6 ppm, m), and thiomorpholine methylene/methyl signals (δ 2.6–2.8 ppm) .

- ¹³C NMR : Carbamate carbonyl at ~155 ppm, thiomorpholine sulfur-adjacent carbons at 35–45 ppm .

- Mass Spectrometry : Molecular ion [M+H]⁺ should correspond to the molecular formula (e.g., C₁₆H₂₉N₂O₂S, calculated m/z 313.19) .

Validation : Cross-reference with analogous tert-butyl carbamates (e.g., tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate, CAS 239074-29-4) to confirm structural assignments .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reaction involving thiomorpholine moieties?

Methodological Answer: Low yields often stem from incomplete substitution or steric hindrance. Strategies include:

- Catalytic Additives : Use of LiBr or KI to enhance bromide leaving-group reactivity .

- Solvent Optimization : Switching to DMSO or DMF improves thiomorpholine solubility and reaction homogeneity .

- Temperature Gradients : Gradual heating (e.g., 40–60°C) reduces side reactions while promoting substitution .

Case Study : In a similar iodolactamization reaction, yields improved from 63% to 85% by optimizing stoichiometry and solvent .

Q. What strategies are effective in minimizing diastereomer formation during synthesis?

Methodological Answer:

- Stereochemical Control : Use trans-configured starting materials (e.g., trans-4-aminocyclohexanol derivatives) to enforce spatial orientation .

- Chiral Auxiliaries : Enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution, can isolate desired stereoisomers .

- Chromatographic Separation : Reverse-phase HPLC with chiral columns resolves diastereomers post-synthesis .

Example : Enantioselective synthesis of a CCR2 antagonist intermediate achieved >98% ee using chiral tert-butyl carbamates .

Q. How to resolve discrepancies in reported reaction conditions for tert-butyl carbamate deprotection?

Data Contradiction Analysis: Deprotection methods vary between acidic (HCl/dioxane) and basic (LiOH/THF) conditions. Conflicting reports arise from substrate-specific sensitivities:

- Acidic Conditions : Preferred for acid-stable substrates (e.g., tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate deprotected with TFA in DCM) .

- Basic Conditions : Suitable for base-tolerant intermediates (e.g., NaOH/MeOH at 0°C) but may hydrolyze thiomorpholine .

Recommendation : Pre-screen conditions using TLC or LC-MS to monitor deprotection efficiency .

Methodological Optimization

Q. What purification techniques are optimal for isolating this compound from by-products?

Answer:

- Recrystallization : Use 1-chlorobutane or hexane/EtOAc mixtures for high-purity crystals .

- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) resolves thiomorpholine derivatives from unreacted intermediates .

- HPLC : Preparative reverse-phase HPLC (C18 column, acetonitrile/water) isolates enantiomers with >95% purity .

Q. How to scale up the synthesis without compromising enantiomeric purity?

Answer:

- Continuous Flow Reactors : Enhance mixing and temperature control for multi-gram syntheses .

- Catalyst Recycling : Reuse chiral catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation to reduce costs .

- Process Analytical Technology (PAT) : In-line NMR or FTIR monitors reaction progress and stereochemistry in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.